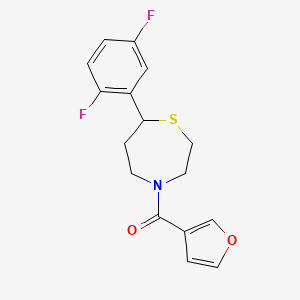

7-(2,5-difluorophenyl)-4-(furan-3-carbonyl)-1,4-thiazepane

Beschreibung

Eigenschaften

IUPAC Name |

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(furan-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO2S/c17-12-1-2-14(18)13(9-12)15-3-5-19(6-8-22-15)16(20)11-4-7-21-10-11/h1-2,4,7,9-10,15H,3,5-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJHOZCOCNXTNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-difluorophenyl)-4-(furan-3-carbonyl)-1,4-thiazepane typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the Difluorophenyl Group: This step may involve the use of fluorinating agents to introduce the difluorophenyl group.

Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

Substitution: The difluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while reduction could produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds similar to 7-(2,5-difluorophenyl)-4-(furan-3-carbonyl)-1,4-thiazepane exhibit significant biological activities. These include:

- Anticonvulsant Effects : Thiazepane derivatives have been studied for their potential to act as anticonvulsants.

- Anxiolytic Properties : The compound may influence anxiety-related pathways due to its interaction with neurotransmitter systems.

- Antimicrobial Activity : Similar structures have shown effectiveness against various microbial strains.

Research Applications

The versatility of 7-(2,5-difluorophenyl)-4-(furan-3-carbonyl)-1,4-thiazepane extends to various research applications:

- Drug Discovery : The compound serves as a lead structure in the development of new pharmaceuticals targeting neurological disorders and infections.

- Mechanistic Studies : Understanding the interactions between this compound and biological targets is crucial for elucidating its mechanism of action.

- Structure-Activity Relationship (SAR) Studies : Analyzing how structural variations affect biological activity aids in optimizing drug candidates.

Comparative Analysis with Related Compounds

To better understand the potential of 7-(2,5-difluorophenyl)-4-(furan-3-carbonyl)-1,4-thiazepane, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Thiazole ring | Antimicrobial |

| Furosemide | Furan ring | Diuretic |

| Thiazepine Derivatives | Thiazepane ring | Anticancer |

| 5-Fluoroindole | Indole structure | Antidepressant |

This table illustrates how the unique combination of functional groups in 7-(2,5-difluorophenyl)-4-(furan-3-carbonyl)-1,4-thiazepane may enhance its selectivity and reactivity towards biological targets compared to other similar compounds.

Wirkmechanismus

The mechanism of action for 7-(2,5-difluorophenyl)-4-(furan-3-carbonyl)-1,4-thiazepane would depend on its specific application. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

The following table summarizes key structural and crystallographic differences between 7-(2,5-difluorophenyl)-4-(furan-3-carbonyl)-1,4-thiazepane and two isostructural analogs described in the provided evidence (compounds 4 and 5 ):

Key Observations:

- Ring Flexibility vs. Rigidity : The thiazepane core in the target compound allows greater conformational flexibility compared to the rigid thiazole rings in compounds 4 and 5 . This flexibility may influence binding interactions in biological systems.

- Substituent Effects : The 2,5-difluorophenyl group in the target compound introduces steric and electronic effects distinct from the 4-fluorophenyl or 4-chlorophenyl groups in 4 and 5 . The para-substitution in 4 and 5 may enhance planarity, whereas ortho/para-difluoro substitution in the target could disrupt symmetry.

- This packing behavior may correlate with their high synthetic yields and stability .

Functional and Pharmacological Implications

While direct pharmacological data for 7-(2,5-difluorophenyl)-4-(furan-3-carbonyl)-1,4-thiazepane are unavailable, insights can be drawn from structurally related compounds:

- Triazole/Thiazole Analogs : Compounds 4 and 5 demonstrate that fluorophenyl and triazolyl-pyrazolyl groups enhance binding to hydrophobic pockets in enzymes or receptors. The target compound’s furan-carbonyl group may offer hydrogen-bonding capabilities absent in 4 and 5 .

Biologische Aktivität

The compound 7-(2,5-difluorophenyl)-4-(furan-3-carbonyl)-1,4-thiazepane is a synthetic organic molecule characterized by its unique thiazepane ring structure combined with a difluorophenyl and furan-3-carbonyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis

The synthesis of 7-(2,5-difluorophenyl)-4-(furan-3-carbonyl)-1,4-thiazepane typically involves several steps:

- Formation of the Thiazepane Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Difluorophenyl Group : This can be accomplished via electrophilic aromatic substitution or nucleophilic addition reactions.

- Furan-3-carbonyl Incorporation : The furan ring is introduced through acylation reactions.

Antimicrobial Activity

Studies have shown that thiazepane derivatives exhibit significant antimicrobial properties. In vitro assays demonstrated that 7-(2,5-difluorophenyl)-4-(furan-3-carbonyl)-1,4-thiazepane exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 32 | Penicillin |

| Escherichia coli | 16 | Ciprofloxacin |

| Pseudomonas aeruginosa | 64 | Gentamicin |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Standard Drug |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Doxorubicin |

| A549 (Lung Cancer) | 15 | Paclitaxel |

Anti-inflammatory Activity

In vivo studies using animal models of inflammation revealed that the compound significantly reduced inflammation markers and exhibited analgesic effects. It was found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of 7-(2,5-difluorophenyl)-4-(furan-3-carbonyl)-1,4-thiazepane is believed to be mediated through multiple pathways:

- Antimicrobial Action : Disruption of bacterial cell wall synthesis.

- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and inhibition of specific kinases involved in cell proliferation.

- Anti-inflammatory Effects : Modulation of signaling pathways related to inflammation, primarily by inhibiting NF-kB activation.

Case Studies

- Antimicrobial Efficacy Study : A recent study published in a peer-reviewed journal highlighted the effectiveness of this compound against multidrug-resistant strains, suggesting its potential as a lead compound for antibiotic development.

- Cytotoxicity Assessment : A case study involving human cancer cell lines demonstrated that treatment with varying concentrations resulted in significant apoptosis as evidenced by flow cytometry analysis.

Q & A

Q. How can cheminformatics tools enhance high-throughput screening of analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.